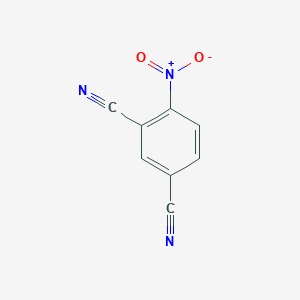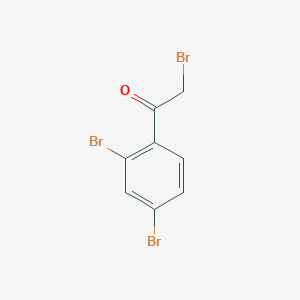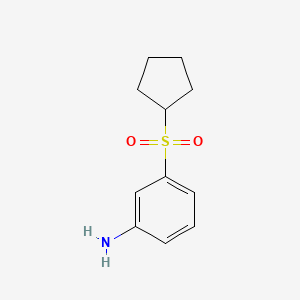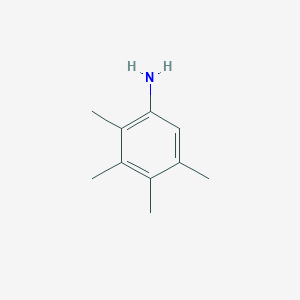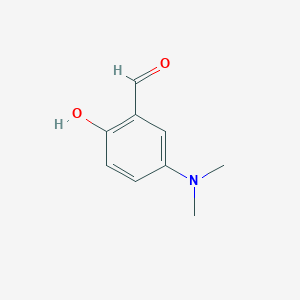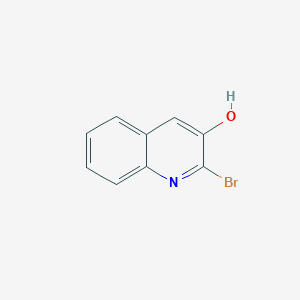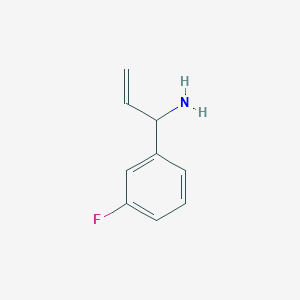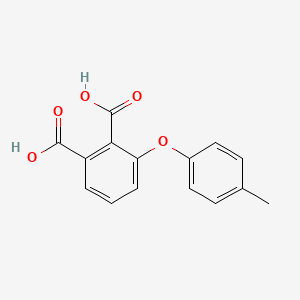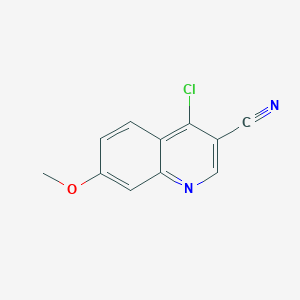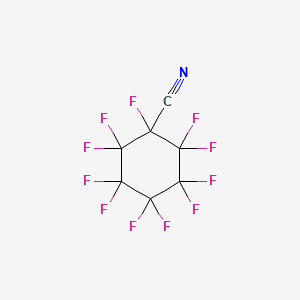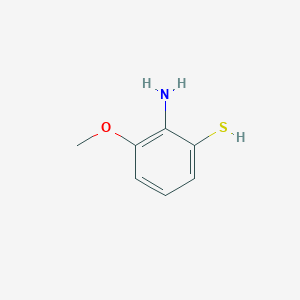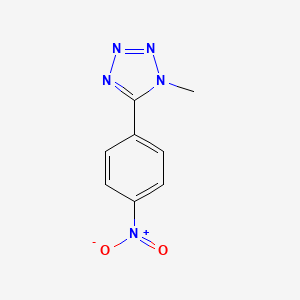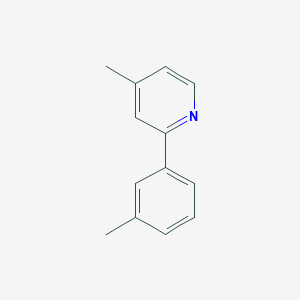
4-Methyl-2-m-tolyl-pyridine
描述
4-Methyl-2-m-tolyl-pyridine is an organic compound with the molecular formula C₁₃H₁₃N It is a derivative of pyridine, featuring a methyl group at the fourth position and a tolyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-m-tolyl-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and toluene derivatives.
Reaction Conditions: A common method involves the Friedländer synthesis, where an aldehyde and a ketone react in the presence of an acid catalyst.
Catalysts and Solvents: Acid catalysts such as sulfuric acid or hydrochloric acid are often used, along with solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
化学反应分析
Types of Reactions: 4-Methyl-2-m-tolyl-pyridine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.
科学研究应用
4-Methyl-2-m-tolyl-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism by which 4-Methyl-2-m-tolyl-pyridine exerts its effects involves:
Molecular Targets: It can interact with various enzymes and receptors, depending on its functional groups.
Pathways Involved: It may participate in pathways related to oxidation-reduction reactions, ligand binding, and catalysis.
相似化合物的比较
2-Methylpyridine: Similar in structure but lacks the tolyl group.
4-Methylpyridine: Similar but without the tolyl substitution.
2,4-Dimethylpyridine: Contains two methyl groups but no tolyl group.
Uniqueness: 4-Methyl-2-m-tolyl-pyridine is unique due to the presence of both a methyl and a tolyl group, which confer distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
属性
IUPAC Name |
4-methyl-2-(3-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOMNGOCTSDTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540640 | |
| Record name | 4-Methyl-2-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80635-91-2 | |
| Record name | 4-Methyl-2-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


